3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an aminomethyl group attached to a pyrazole ring, and it is commonly used as a building block in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1-methyl-1H-pyrazole-5-carboxylic acid as the starting material.
Aminomethylation: The carboxylic acid group is then converted to an aminomethyl group through a reaction with an appropriate amine source, such as formaldehyde and ammonia.
Hydrochloride Formation: The resulting aminomethylated compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves continuous monitoring and optimization to achieve high efficiency and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions are common, where the aminomethyl group can be replaced by other functional groups using various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Amines, alcohols
Substitution Products: Halides, ethers
Scientific Research Applications
This compound is widely used in scientific research due to its versatile chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
3-(Aminomethyl)pyridine: Similar structure but with a pyridine ring instead of pyrazole.
4-(Aminomethyl)benzoic acid: Contains an aminomethyl group attached to a benzoic acid moiety.
2-(Aminomethyl)pyridine: Another pyridine derivative with an aminomethyl group.
Uniqueness: 3-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride is unique due to its pyrazole ring, which imparts different chemical and biological properties compared to pyridine-based compounds. Its carboxylic acid functionality also allows for further derivatization and functionalization.
This compound's versatility and wide range of applications make it a valuable tool in scientific research and industrial processes. Its unique structure and reactivity profile set it apart from similar compounds, making it an essential component in various fields.
Biological Activity
3-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride (CAS Number: 2230912-87-3) is a compound that has garnered attention in various fields of biological research due to its unique structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C6H10ClN3O2, with a molecular weight of 191.61 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities. Its structure is pivotal in determining its interactions with biological targets.
Property | Value |
---|---|
CAS Number | 2230912-87-3 |
Molecular Formula | C₆H₁₀ClN₃O₂ |
Molecular Weight | 191.61 g/mol |
LogP | -3.08 |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 2 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to modulate various biochemical pathways, potentially influencing processes such as cell proliferation, apoptosis, and inflammation.
Enzyme Inhibition
Research indicates that compounds within the pyrazole family, including this compound, may act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells.
Anticancer Activity
Several studies have evaluated the anticancer potential of pyrazole derivatives, revealing promising results for various cancer cell lines. For instance:
- Study on MCF7 and A549 Cell Lines : The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition at low concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.
Compound | Cell Line | IC50 (µM) |
---|---|---|
3-(Aminomethyl)-1-methyl... | MCF7 | 12.50 |
A549 | 26.00 |
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory effects of pyrazole derivatives. The compound may inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in conditions characterized by excessive inflammation.
Case Studies
- Antitumor Activity : A study by Cankara et al. demonstrated that derivatives similar to this compound showed significant cytotoxicity against HCT-116 and HepG2 cell lines, with IC50 values ranging from 1.1 µM to 3.3 µM, indicating strong potential as anticancer agents .
- Mechanistic Insights : Another investigation into the binding affinity of pyrazole derivatives revealed that specific structural modifications enhanced their interaction with target proteins involved in cancer progression .
Properties
CAS No. |
2230912-87-3 |
---|---|
Molecular Formula |
C6H10ClN3O2 |
Molecular Weight |
191.61 g/mol |
IUPAC Name |
5-(aminomethyl)-2-methylpyrazole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-9-5(6(10)11)2-4(3-7)8-9;/h2H,3,7H2,1H3,(H,10,11);1H |
InChI Key |
MQHUIDPOMNUNTP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CN)C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.